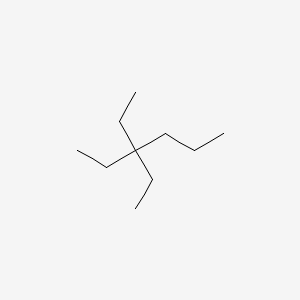
3,3-Diethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethylhexane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a hexane backbone with two ethyl groups attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Hexane: One common method to synthesize 3,3-Diethylhexane involves the alkylation of hexane with ethyl groups. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,3-diethylhexene, which can be synthesized from hexane through a series of reactions involving halogenation and dehydrohalogenation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used in the hydrogenation steps to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 3,3-Diethylhexane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation to remove any impurities.
Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry: 3,3-Diethylhexane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also used in studies involving the thermodynamic properties of hydrocarbons.
Biology and Medicine: While this compound itself is not commonly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its stability and non-reactivity make it suitable for various applications in chemical manufacturing.
作用機序
As a saturated hydrocarbon, 3,3-Diethylhexane does not have specific biological targets or pathways. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds under the influence of catalysts or reagents.
類似化合物との比較
3,3-Dimethylhexane: Similar in structure but with methyl groups instead of ethyl groups.
3-Ethylhexane: Contains only one ethyl group attached to the third carbon atom.
Hexane: The parent compound without any branching.
Uniqueness: 3,3-Diethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties such as boiling point, melting point, and reactivity. The presence of two ethyl groups on the same carbon atom creates steric hindrance, influencing its behavior in chemical reactions compared to its linear or less branched counterparts.
特性
CAS番号 |
17302-02-2 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
3,3-diethylhexane |
InChI |
InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChIキー |
WWNGLKDLYKNGGT-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


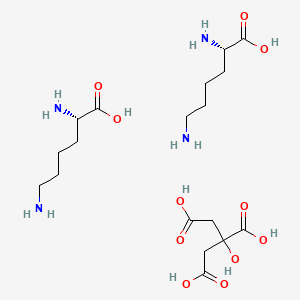

![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
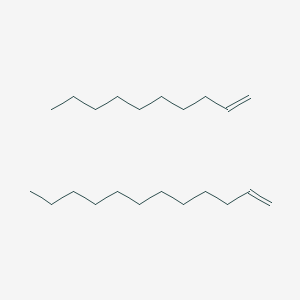
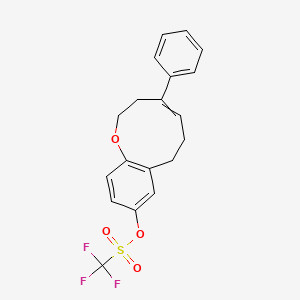


![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)



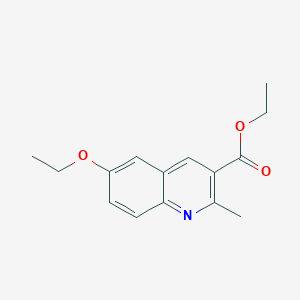
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
